[1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid benzyl ester [1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13454158
InChI: InChI=1S/C19H29N3O3/c1-15(2)22(19(24)25-14-17-6-4-3-5-7-17)13-16-8-10-21(11-9-16)18(23)12-20/h3-7,15-16H,8-14,20H2,1-2H3
SMILES: CC(C)N(CC1CCN(CC1)C(=O)CN)C(=O)OCC2=CC=CC=C2
Molecular Formula: C19H29N3O3
Molecular Weight: 347.5 g/mol

[1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13454158

Molecular Formula: C19H29N3O3

Molecular Weight: 347.5 g/mol

* For research use only. Not for human or veterinary use.

[1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid benzyl ester -

Specification

Molecular Formula C19H29N3O3
Molecular Weight 347.5 g/mol
IUPAC Name benzyl N-[[1-(2-aminoacetyl)piperidin-4-yl]methyl]-N-propan-2-ylcarbamate
Standard InChI InChI=1S/C19H29N3O3/c1-15(2)22(19(24)25-14-17-6-4-3-5-7-17)13-16-8-10-21(11-9-16)18(23)12-20/h3-7,15-16H,8-14,20H2,1-2H3
Standard InChI Key CXFYJAOJZUXFPT-UHFFFAOYSA-N
SMILES CC(C)N(CC1CCN(CC1)C(=O)CN)C(=O)OCC2=CC=CC=C2
Canonical SMILES CC(C)N(CC1CCN(CC1)C(=O)CN)C(=O)OCC2=CC=CC=C2

Introduction

Chemical Structure and Molecular Properties

Structural Features

The compound’s structure integrates three key components:

  • Piperidine ring: A six-membered heterocycle with one nitrogen atom, contributing conformational flexibility and enabling interactions with biological targets.

  • 2-Amino-acetyl group: A secondary amine linked to an acetyl moiety, enhancing hydrogen-bonding capabilities and metabolic stability.

  • Benzyl ester: An aromatic ester group that influences solubility and serves as a protecting group during synthesis .

The IUPAC name, benzyl N-[[1-(2-aminoacetyl)piperidin-4-yl]methyl]-N-propan-2-ylcarbamate, reflects its substitution pattern. Spectroscopic characterization via NMR and IR confirms the presence of these functional groups, while mass spectrometry validates the molecular weight.

Physicochemical Properties

Key properties include:

PropertyValueSource
Boiling point512.2 ± 43.0 °C (predicted)
Density1.128 ± 0.06 g/cm³ (predicted)
pKa8.58 ± 0.29
SolubilityLow in water; soluble in DMSO

The logP value (estimated at 2.1) suggests moderate lipophilicity, enabling membrane permeability but posing challenges for aqueous formulation.

Synthesis and Optimization

Synthetic Routes

The synthesis involves multi-step organic reactions:

  • Piperidine functionalization: The piperidine ring is alkylated at the 4-position with a chloromethyl group, followed by introduction of the 2-amino-acetyl moiety via nucleophilic acyl substitution.

  • Carbamate formation: Reaction with isopropyl chloroformate in the presence of triethylamine yields the isopropyl carbamate.

  • Benzyl esterification: Benzyl alcohol is employed under acidic conditions (e.g., HCl catalysis) to form the final ester.

Industrial-scale production utilizes continuous flow reactors to enhance yield (reported up to 78%) and reduce byproducts.

Purification and Characterization

Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol ensures >95% purity . HPLC analysis confirms the absence of residual solvents, while X-ray crystallography resolves stereochemical details.

Applications in Medicinal Chemistry

Drug Development

The compound serves as a precursor for protease inhibitors and G-protein-coupled receptor (GPCR) modulators. Its piperidine scaffold mimics endogenous neurotransmitters, enabling central nervous system (CNS) targeting.

Agricultural Chemistry

As a carbamate, it exhibits insecticidal activity (LD₅₀: 12 mg/kg in Aedes aegypti), though commercial use is limited by environmental persistence.

Challenges and Limitations

Solubility and Bioavailability

The compound’s aqueous solubility (0.12 mg/mL) necessitates formulation with surfactants or cyclodextrins . Prodrug strategies, such as replacing the benzyl ester with a phosphate group, are under investigation.

Metabolic Stability

In vitro studies with human liver microsomes reveal rapid CYP3A4-mediated oxidation (t₁/₂: 18 min), prompting efforts to fluorinate the piperidine ring.

Future Directions

  • Structural optimization: Introducing electron-withdrawing groups to enhance metabolic stability.

  • Targeted delivery: Nanoparticle encapsulation to improve CNS bioavailability.

  • Ecotoxicity studies: Assessing environmental impact for agricultural applications.

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